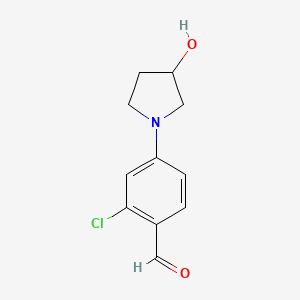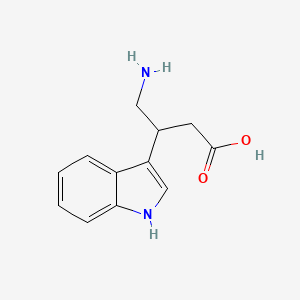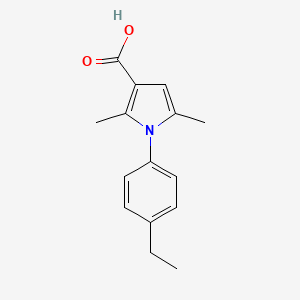
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2 This compound features a pyridine ring substituted at the 4-position with an ethyl group and a hexan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the pyridine ring is alkylated at the 4-position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Pyridyl)ethylamine: Similar structure but lacks the hexan-1-amine chain.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring instead of a hexan-1-amine chain.
N-(pyridin-4-yl)pyridin-4-amine: Features two pyridine rings.
Uniqueness
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexan-1-amine chain provides additional flexibility and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
4-ethyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3 |
InChI-Schlüssel |
HGAYQUMFAWUKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CN)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
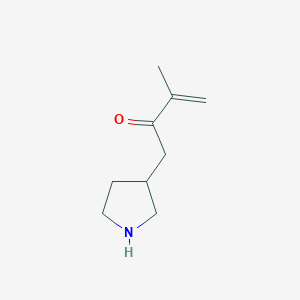


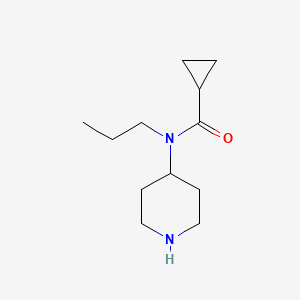
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

